(Z)-1-(4-bromophenyl)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one
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Overview
Description
(Z)-1-(4-bromophenyl)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one is a complex organic compound that features a bromophenyl group, a nitrophenyl group, and a phenylpyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(4-bromophenyl)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone.
Nitration: The nitrophenyl group is introduced through nitration, typically using a mixture of concentrated nitric and sulfuric acids.
Condensation: The final step involves the condensation of the bromophenyl and nitrophenyl pyrazole intermediates under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(4-bromophenyl)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the nucleophile used, such as ethers or thioethers.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the nitrophenyl group suggests possible interactions with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure may allow it to interact with specific proteins or enzymes, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-1-(4-bromophenyl)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The nitrophenyl group could participate in electron transfer reactions, while the bromophenyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound similar to vitamin E.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation.
Uniqueness
(Z)-1-(4-bromophenyl)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one is unique due to its combination of bromophenyl, nitrophenyl, and phenylpyrazolyl groups
Properties
IUPAC Name |
(Z)-1-(4-bromophenyl)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrN3O3/c25-20-12-9-17(10-13-20)23(29)14-11-19-16-27(21-6-2-1-3-7-21)26-24(19)18-5-4-8-22(15-18)28(30)31/h1-16H/b14-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIJZSYIHOBEHI-KAMYIIQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C=CC(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])/C=C\C(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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